3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .
Preparation Methods
The synthesis of 3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine and pyrimidine moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to produce amines.
Scientific Research Applications
3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: It has shown promise as an antipsychotic agent due to its ability to act as a dopamine and serotonin antagonist.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. As an antipsychotic agent, it acts as an antagonist at dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of psychosis and other related disorders .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For example:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antipsychotic properties but may differ in its receptor binding affinity and pharmacokinetic profile.
6-Cyclopropyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one: Another structurally related compound with potential biological activities. The uniqueness of 3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H21N5O2S/c1-13-20-16(14-6-7-14)12-18(21-13)23-8-10-24(11-9-23)19-15-4-2-3-5-17(15)27(25,26)22-19/h2-5,12,14H,6-11H2,1H3 |
InChI Key |
MHPYUKAPNYSEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C5CC5 |
Origin of Product |
United States |
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